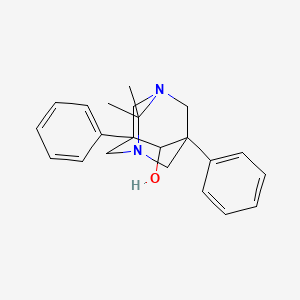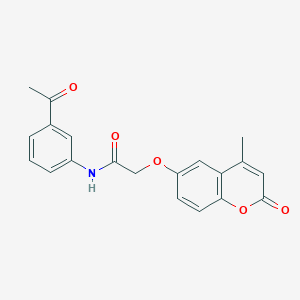
N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine and 4-methyl-2-oxochromen-6-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Coupling Reaction: The key step involves the coupling of 3-acetylphenylamine with 4-methyl-2-oxochromen-6-yl chloride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and advanced purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide: can be compared with other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.
特性
CAS番号 |
858742-00-4 |
|---|---|
分子式 |
C20H17NO5 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide |
InChI |
InChI=1S/C20H17NO5/c1-12-8-20(24)26-18-7-6-16(10-17(12)18)25-11-19(23)21-15-5-3-4-14(9-15)13(2)22/h3-10H,11H2,1-2H3,(H,21,23) |
InChIキー |
QXPNUVYPYVTYBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)C |
溶解性 |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


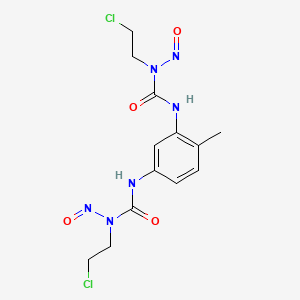
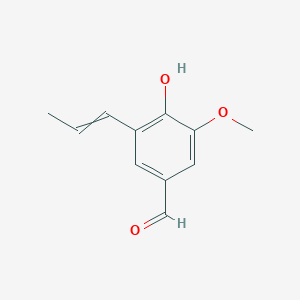

![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
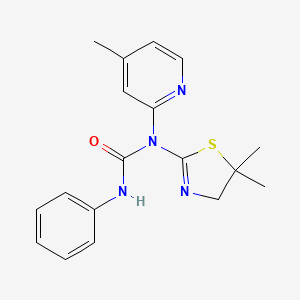
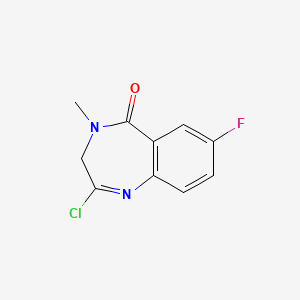
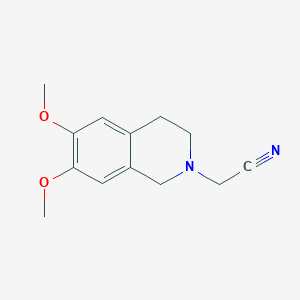
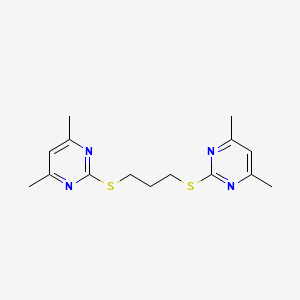
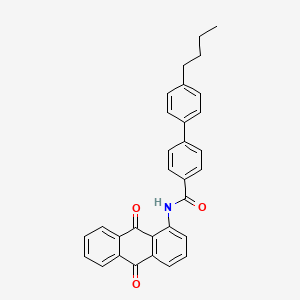
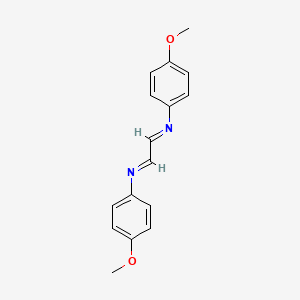
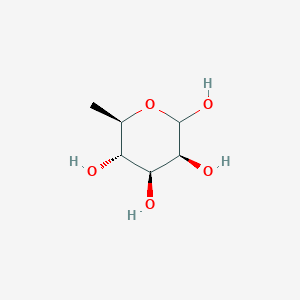
![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
